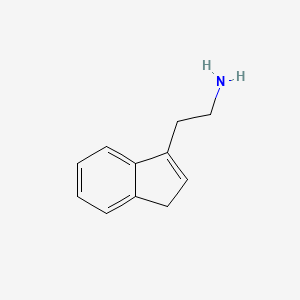
2-(1H-inden-3-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-inden-3-yl)ethan-1-amine is an organic compound with the molecular formula C11H13N It is a derivative of indene, a bicyclic hydrocarbon, and features an ethanamine group attached to the indene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-(1H-inden-3-yl)ethan-1-amine can be synthesized through several methods. One common approach involves the reduction of indene-3-carbonitrile using lithium tetrahydridoaluminate in ethoxyethane, followed by treatment with dilute acid . Another method involves the hydrogenation of indene-3-carboxylic acid to form the corresponding alcohol, which is then converted to the amine via reductive amination .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of indene derivatives under controlled conditions. This process often employs palladium or platinum catalysts to achieve high yields and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(1H-inden-3-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form indene-3-carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: Reduction of the compound can yield indene-3-ethanol.
Substitution: The ethanamine group can undergo nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium tetrahydridoaluminate in ethoxyethane.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed:
Oxidation: Indene-3-carboxylic acid.
Reduction: Indene-3-ethanol.
Substitution: Various substituted indene derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1H-inden-3-yl)ethan-1-amine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(1H-inden-3-yl)ethan-1-amine involves its interaction with various molecular targets. The ethanamine group can form hydrogen bonds with biological molecules, influencing their activity. The indene ring structure allows for π-π interactions with aromatic residues in proteins, potentially affecting their function . These interactions can modulate signaling pathways and cellular processes, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
1H-Indole-3-ethanamine: Similar in structure but contains an indole ring instead of an indene ring.
2-(1H-Inden-3-yl)ethanamine: A positional isomer with the ethanamine group attached at a different position on the indene ring.
1H-Indene-3-carboxylic acid: An oxidized form of 2-(1H-inden-3-yl)ethan-1-amine.
Uniqueness: this compound is unique due to its specific substitution pattern on the indene ring, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H13N |
|---|---|
Molekulargewicht |
159.23 g/mol |
IUPAC-Name |
2-(3H-inden-1-yl)ethanamine |
InChI |
InChI=1S/C11H13N/c12-8-7-10-6-5-9-3-1-2-4-11(9)10/h1-4,6H,5,7-8,12H2 |
InChI-Schlüssel |
HROPOWFHTDKPDU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=C(C2=CC=CC=C21)CCN |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
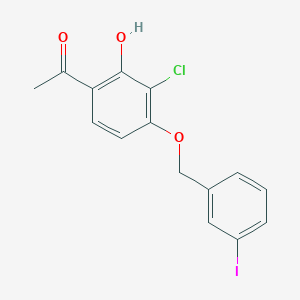
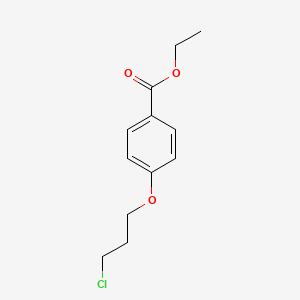
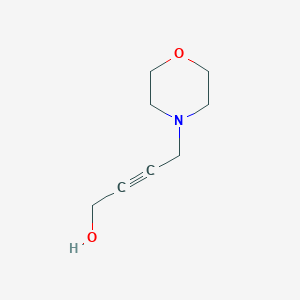
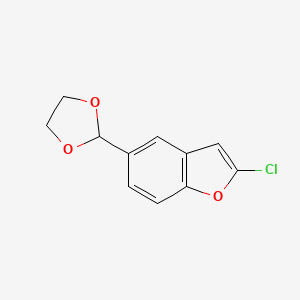

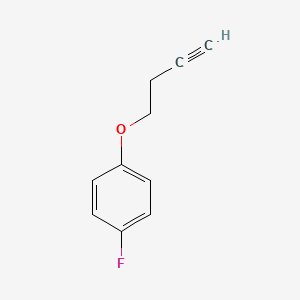

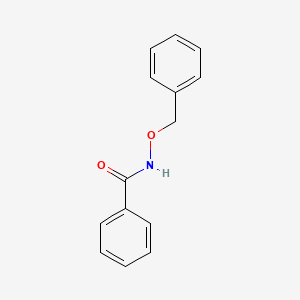
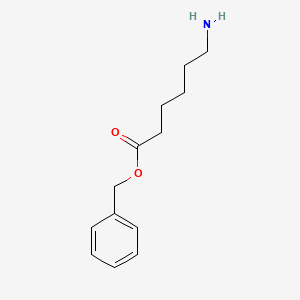
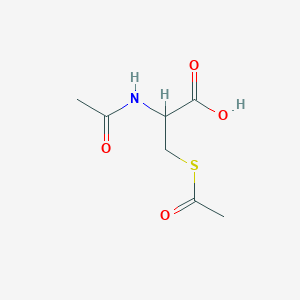

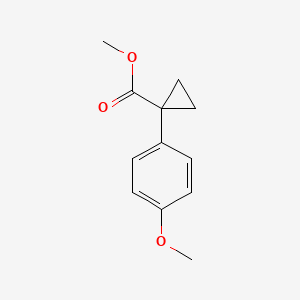

![Phospholane, 1,1'-(1,2-phenylene)bis[2,5-dimethyl-,[2R-[1(2'R*,5'R*),2a,5b]]-](/img/structure/B8786768.png)
